molecular formula C9H10BrF B1280278 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene CAS No. 66472-41-1

1-(2-Bromo-1-fluoroethyl)-4-methylbenzene

Cat. No.: B1280278
CAS No.: 66472-41-1
M. Wt: 217.08 g/mol
InChI Key: YOUGGWCFPDNJNQ-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-fluoroethyl)-4-methylbenzene is a halogenated organic compound with the molecular formula C9H10BrF It is characterized by the presence of a bromine and a fluorine atom attached to an ethyl group, which is further connected to a benzene ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene typically involves the halogenation of 4-methylbenzene (toluene) derivatives. One common method is the bromofluorination of 4-methylstyrene. The reaction conditions often include the use of bromine and a fluorinating agent such as hydrogen fluoride or a fluorine gas under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes where toluene derivatives are subjected to bromination and fluorination in the presence of catalysts to enhance the reaction efficiency and yield. The process is optimized to ensure the selective substitution of hydrogen atoms with bromine and fluorine atoms.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones and reduced to form hydrocarbons.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic compounds.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce alcohols or ketones.
  • Reduction reactions result in the formation of hydrocarbons.

Scientific Research Applications

1-(2-Bromo-1-fluoroethyl)-4-methylbenzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms can form strong interactions with these targets, influencing their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms where the compound modulates the activity of specific proteins or enzymes.

Comparison with Similar Compounds

  • 1-Bromo-4-(2-bromo-1-fluoroethyl)benzene
  • (2-Bromo-1-fluoroethyl)benzene

Comparison: 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene is unique due to the presence of both bromine and fluorine atoms on the ethyl group and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it more reactive in certain types of chemical reactions compared to its analogs .

Properties

IUPAC Name

1-(2-bromo-1-fluoroethyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUGGWCFPDNJNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457262
Record name Benzene, 1-(2-bromo-1-fluoroethyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66472-41-1
Record name Benzene, 1-(2-bromo-1-fluoroethyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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